Cas no 2749-70-4 (Benzene,1,1'-[methylenebis(oxymethylene)]bis-)

Benzene,1,1'-[methylenebis(oxymethylene)]bis- structure
2749-70-4 structure
Product name:Benzene,1,1'-[methylenebis(oxymethylene)]bis-
CAS No:2749-70-4
MF:C15H16O2
MW:228.28634
CID:266090
PubChem ID:75979

Benzene,1,1'-[methylenebis(oxymethylene)]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-[methylenebis(oxymethylene)]bis-
    • phenylmethoxymethoxymethylbenzene
    • 1,1'-<methylenebis(oxymethylene)>bisbenzene
    • 1,5-diphenyl-2,4-dioxapentane
    • Benzene,1,1'-[methylenebis(oxymethylene)]bis
    • benzoxymethoxymethylbenzene
    • bis(benzyloxy)methane
    • bis(phenylmethoxy)methane
    • dibenzyloxymethane
    • formaldehyde dibenzylacetal
    • Methane,bis(benzyloxy)
    • Preventol-D2
    • DTXSID60181905
    • Q27160505
    • Benzyl alcohol formal
    • AKOS024364759
    • CBDivE_004958
    • 2749-70-4
    • Benzene, 1,1'-(methylenebis(oxymethylene))bis-
    • NS00020503
    • 1,1'-[Methylenebis(oxymethylene)]bisbenzene
    • Benzene, 1,1'-[methylenebis(oxymethylene)]bis-
    • AS-82108
    • Benzylformal
    • Formaldehyde dibenzyl acetal
    • Preventol D2
    • {[(BENZYLOXY)METHOXY]METHYL}BENZENE
    • Dibenzylformal
    • CHEBI:88615
    • SCHEMBL223907
    • F87666
    • Preventol D 2
    • Methane, bis(benzyloxy)-
    • ([(Benzyloxy)methoxy]methyl)benzene #
    • Inchi: InChI=1S/C15H16O2/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15/h1-10H,11-13H2
    • InChI Key: JCTHGPXQXLMSDK-UHFFFAOYSA-N
    • SMILES: C(OCC1C=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 228.11500
  • Monoisotopic Mass: 228.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 18.5A^2

Experimental Properties

  • Density: 1.075
  • Boiling Point: 314.1°Cat760mmHg
  • Flash Point: 116.9°C
  • Refractive Index: 1.558
  • PSA: 18.46000
  • LogP: 3.37750

Benzene,1,1'-[methylenebis(oxymethylene)]bis- Security Information

Benzene,1,1'-[methylenebis(oxymethylene)]bis- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,1,1'-[methylenebis(oxymethylene)]bis- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1265100-100mg
Benzene,1,1'-[methylenebis(oxymethylene)]bis-
2749-70-4 95%
100mg
$430 2024-06-07
1PlusChem
1P007L4C-100mg
Benzene,1,1'-[methylenebis(oxymethylene)]bis-
2749-70-4 95%
100mg
$443.00 2024-05-07
eNovation Chemicals LLC
Y1265100-100mg
Benzene,1,1'-[methylenebis(oxymethylene)]bis-
2749-70-4 95%
100mg
$430 2025-02-21
Aaron
AR007LCO-100mg
Benzene,1,1'-[methylenebis(oxymethylene)]bis-
2749-70-4 95%
100mg
$433.00 2025-02-12
eNovation Chemicals LLC
Y1265100-100mg
Benzene,1,1'-[methylenebis(oxymethylene)]bis-
2749-70-4 95%
100mg
$430 2025-02-20

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